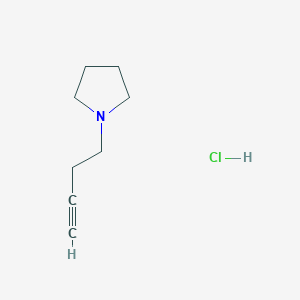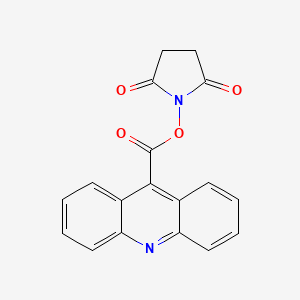
H-Gly-OH.1/3H2SO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-OH.1/3H2SO4, also known as glycine sulfate, is a salt formed by the combination of glycine and sulfuric acid. Glycine is the simplest amino acid, with the chemical formula C2H5NO2, and plays a crucial role in various biological processes. Glycine sulfate is often used in scientific research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycine sulfate can be synthesized by reacting glycine with sulfuric acid. The reaction typically involves dissolving glycine in water and slowly adding sulfuric acid while maintaining the temperature below 50°C to prevent decomposition. The resulting solution is then evaporated to obtain glycine sulfate crystals.
Industrial Production Methods
In industrial settings, glycine sulfate is produced by a similar method but on a larger scale. The process involves the controlled addition of sulfuric acid to an aqueous solution of glycine, followed by crystallization and purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine sulfate undergoes various chemical reactions, including:
Oxidation: Glycine can be oxidized to form glyoxylate and ammonia.
Reduction: Glycine can be reduced to form aminoethanol.
Substitution: Glycine can undergo substitution reactions to form derivatives such as N-methylglycine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methyl iodide are used for methylation reactions.
Major Products
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoethanol.
Substitution: N-methylglycine.
Wissenschaftliche Forschungsanwendungen
Glycine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and as a precursor for other amino acids.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Wirkmechanismus
Glycine sulfate exerts its effects primarily through its interaction with glycine receptors in the nervous system. Glycine acts as an inhibitory neurotransmitter, binding to glycine receptors and causing an influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triglycine sulfate: Another glycine-based compound with similar properties but different stoichiometry.
N-methylglycine: A derivative of glycine with a methyl group attached to the nitrogen atom.
Aminoethanol: A reduction product of glycine with an additional hydroxyl group.
Uniqueness
Glycine sulfate is unique due to its specific combination of glycine and sulfuric acid, which imparts distinct chemical and physical properties. Its ability to form stable crystals and its solubility in water make it particularly useful in various applications.
Eigenschaften
IUPAC Name |
2-aminoacetic acid;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.H2O4S/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZSGKIGWIVVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-29-1 |
Source


|
| Record name | Triglycine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)









